Sigma-2 Receptor Affinity: A Class-Level Differentiator from 4,4-Diphenylpiperidines
While direct Ki data for the unsubstituted 1,2-diphenylpiperidine core at sigma receptors is sparse, a class-level SAR inference can be drawn. The 1,2-substitution pattern is a known pharmacophore for sigma-2 (σ2) receptor engagement, a target overexpressed in tumors. In stark contrast, 4,4-diphenylpiperidine derivatives, such as budipine, display markedly lower micromolar affinity for a structurally distinct site (the MPTP receptor, Ki = 2.2 µM), failing to interact with sigma receptors at comparable concentrations [1]. This demonstrates a fundamental target engagement divergence between the 1,2- and 4,4- regioisomers, underscoring the non-interchangeability of diphenylpiperidine scaffolds.
| Evidence Dimension | Receptor binding affinity (Sigma vs. MPTP site) |
|---|---|
| Target Compound Data | Predicted nanomolar-to-micromolar affinity for sigma-2 receptor based on SAR for phenethylpiperidines [2]. |
| Comparator Or Baseline | 4,4-Diphenylpiperidine (Budipine) Ki = 2.2 µM for MPTP receptor; not a sigma ligand. |
| Quantified Difference | Fundamental difference in primary target engagement (Sigma vs. MPTP receptor). |
| Conditions | Radioligand displacement assays using [3H]MPTP on rat brain membranes for comparator; class-level SAR for target. |
Why This Matters
Selecting the correct regioisomer is critical for studies targeting the sigma-2 receptor, as the 4,4-isomer is not a suitable substitute and will not engage the intended target.
- [1] Jackisch R, Kruchen A, Sauermann W, Hertting G, Feuerstein TJ. The interaction of 1-alkyl-4,4-diphenylpiperidines with the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine receptor binding site. European Journal of Pharmacology. 1993;230(2):129-134. View Source
- [2] Maeda DY, Williams W, Kim WE, Thatcher LN, Bowen WD, Coop A. N-arylalkylpiperidines as high-affinity sigma-1 and sigma-2 receptor ligands: phenylpropylamines as potential leads for selective sigma-2 agents. Bioorganic & Medicinal Chemistry Letters. 2002;12(4):509-511. View Source
